(2.2.2)(1,2,4)Cyclophane

Catalog No.
S14534010
CAS No.
58002-98-5
M.F
C18H18
M. Wt
234.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2.2.2)(1,2,4)Cyclophane

CAS Number

58002-98-5

Product Name

(2.2.2)(1,2,4)Cyclophane

IUPAC Name

tetracyclo[8.6.2.04,15.07,12]octadeca-1(16),2,4(15),7(12),8,10-hexaene

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

InChI

InChI=1S/C18H18/c1-2-14-4-6-16-8-7-15-5-3-13(1)11-17(15)9-10-18(16)12-14/h3-6,11-12H,1-2,7-10H2

InChI Key

APDVWYTWRPQAFD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(CCC4=C(CC3)C=C1C=C4)C=C2

The compound (2.2.2)(1,2,4)Cyclophane is a type of cyclophane characterized by its unique molecular structure, which consists of three aromatic rings connected by aliphatic bridges. This specific cyclophane features a unique arrangement where the aromatic units are linked in a way that creates a three-dimensional shape, allowing for interesting chemical properties and potential applications in various fields, including materials science and medicinal chemistry. Cyclophanes are generally defined as macrocyclic compounds that consist of aromatic units bridged by aliphatic chains, forming a cyclic structure that can encapsulate guest molecules, making them significant in supramolecular chemistry .

Typical of cyclophanes, including:

  • Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for the introduction of different functional groups.
  • Reduction Reactions: The compound can be reduced to form derivatives with altered electronic properties.
  • Host-Guest Chemistry: Its structure allows it to act as a host for small molecules or ions, forming stable complexes that can be studied for their binding affinities and selectivity .

  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against certain bacteria and fungi.
  • Drug Delivery Systems: Due to their ability to encapsulate drugs, cyclophanes are being explored for targeted drug delivery applications.
  • Receptor Binding: The unique structure allows for selective binding to biological receptors, which may lead to therapeutic uses in drug design .

The synthesis of (2.2.2)(1,2,4)Cyclophane typically involves several key methods:

  • Cyclization Reactions: These reactions often involve the use of precursors that can be cyclized through various synthetic pathways, including oxidative coupling or cyclodehydrogenation.
  • Template Synthesis: Utilizing templates to guide the formation of the cyclophane structure ensures the correct orientation and connectivity of the aromatic units.
  • Functional Group Manipulation: Starting materials with specific functional groups can be modified to facilitate the formation of the cyclophane through strategic chemical transformations .

(2.2.2)(1,2,4)Cyclophane has several notable applications:

  • Fluorescent Materials: Its structural properties make it suitable for use in fluorescent sensors and materials due to its ability to exhibit strong emission characteristics.
  • Supramolecular Chemistry: The compound's ability to encapsulate other molecules makes it valuable in studies related to host-guest chemistry.
  • Nanotechnology: It can be used in the development of nanomaterials due to its unique structural features that allow for functionalization and modification .

Interaction studies involving (2.2.2)(1,2,4)Cyclophane focus on its capacity to form complexes with various substrates. These studies investigate:

  • Binding Affinities: Understanding how well the cyclophane binds with different guest molecules helps in designing better drug delivery systems.
  • Selectivity Profiles: Evaluating how selective the compound is towards specific ions or small molecules can inform its potential applications in sensors and catalysts .

Several compounds exhibit structural similarities to (2.2.2)(1,2,4)Cyclophane. Here are some notable examples:

Compound NameStructure TypeUnique Features
(1,3)CyclophaneTwo aromatic ringsSimpler structure; less steric hindrance
(1,3,5)CyclophaneThree aromatic ringsDifferent connectivity; used in different host-guest systems
(1,3)Phenylene EthyleneLinear arrangementMore rigid structure; used in polymer synthesis
PhenylcyclopropylamineCyclopropylamine derivativeBiological activity as a potential antidepressant

The uniqueness of (2.2.2)(1,2,4)Cyclophane lies in its three-dimensional configuration and the specific bridging arrangement that allows for distinct chemical reactivity and biological interactions compared to these similar compounds .

Cyclophane Construction via Addition Reactions

Mannich Reaction-Based Macrocyclization

The Mannich reaction has been instrumental in forming carbon-nitrogen bonds during cyclophane assembly. A seminal example involves the synthesis of amino-functionalized ferrocenophanes, where 1,1’-diacetylferrocene undergoes bisenamine formation with dimethylamine and TiCl₄, followed by intramolecular Mannich condensation to yield a 14-membered cyclophane in 40% yield. This strategy capitalizes on the Lewis acid’s ability to activate imine intermediates while enforcing conformational preorganization.

Modern adaptations employ asymmetric catalysis, as demonstrated by cyclopropenimine-catalyzed Mannich reactions between glycine imines and N-Boc-aldimines. Using 1 mol% of chiral cyclopropenimine 1, researchers achieved gram-scale synthesis of diamino ester derivatives with 93% enantiomeric excess, showcasing the method’s potential for introducing stereochemical complexity in cyclophane side chains. The reaction proceeds via a Brønsted base mechanism where catalyst 1 simultaneously deprotonates the glycine imine and hydrogen-bonds the aldimine, creating a chiral environment for C–C bond formation.

Michael Addition Cascade Strategies

Michael addition cascades enable simultaneous ring formation and functionalization, as exemplified by Reißig’s synthesis of benzannulated cyclodecanones. Starting from silyl-protected cyclopropane carboxylates, a sequence of desilylation, ring opening, and intramolecular Michael addition yielded 11-membered cyclophanes in 11% yield. The caesium fluoride-mediated reaction proceeds through a conjugate addition transition state where the enolate attacks the α,β-unsaturated ester, with the aromatic system’s planarity assisting macrocycle closure.

Recent advances have improved yields through substrate preorganization. For instance, incorporating ortho-substituted aryl groups in Michael acceptors reduces rotational freedom, favoring the endo-transition state required for macrocyclization. Computational studies suggest that the energy barrier for cyclization decreases by 12–15 kcal/mol when using conformationally restricted dienones compared to flexible analogues.

Transition Metal-Catalyzed Coupling Approaches

Sonogashira Cross-Coupling Protocols

Palladium-mediated Sonogashira couplings effectively install acetylene bridges in cyclophanes. Wegner’s synthesis of diarylethyne-bridged cyclophanes demonstrates this approach: 1,4-diiodobenzene couples with protected dialkynes under Pd(PPh₃)₄/CuI catalysis to form macrocyclic diynes, followed by deprotection to yield the final cyclophanes in 55–68% yield. Key to success is the use of (3-cyanopropyl)dimethylsilyl protecting groups, which improve solubility and prevent oligomerization during coupling.

Optimization studies reveal that electron-deficient aryl iodides couple 2.3× faster than electron-rich counterparts due to enhanced oxidative addition kinetics. A representative substrate scope analysis shows the following yields under standardized conditions:

Aryl iodide substituentYield (%)
-NO₂78
-CN72
-OMe61
-H68

Data adapted from cyclophane synthesis protocols.

Suzuki-Miyaura Macrocyclization Techniques

Suzuki-Miyaura cross-coupling enables precise control over aryl-aryl bond formation in cyclophane backbones. A benchmark synthesis involves coupling 1,4-phenylenediboronic acid with dibromoarenes using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O, achieving macrocycle yields up to 65%. The reaction’s success hinges on slow addition techniques (0.1 mL/min) to favor intramolecular coupling over polymerization.

Recent developments employ preorganized substrates with ortho-methoxy groups that hydrogen-bond to the catalyst, accelerating reductive elimination. This strategy reduced reaction times from 48 h to 12 h while maintaining yields above 60% for tetra-ortho-substituted derivatives.

Ring-Closing Metathesis (RCM) Strategies

Grubbs Catalyst-Mediated Cyclization

Second-generation Grubbs catalyst (H₂IMes)(PCy₃)Cl₂Ru=CHPh enables efficient RCM of diene precursors. A representative protocol reacts 1,4-bis(allyloxy)benzene derivatives (0.1 M in CH₂Cl₂) with 5 mol% catalyst at 40°C, yielding 14-membered cyclophanes in 73% yield. The reaction benefits from the catalyst’s tolerance to ether functionalities and moderate temperatures that prevent olefin isomerization.

Studies comparing catalyst performance show the following relative cyclization efficiencies:

CatalystConversion (%)
Grubbs II89
Hoveyda-Grubbs II78
Schrock Mo42

Data from metathesis-based cyclophane syntheses.

Template-Assisted RCM Approaches

Metal-templated RCM significantly improves macrocycle yields by preorganizing diene chains. A nickel(II)-porphyrin template arranges tetra-allyl precursors into a square planar geometry, enabling RCM with 92% yield versus 31% without templation. The template’s size directly correlates with cyclophane strain energy—larger templates (e.g., Zn(II) porphyrins) produce less strained 18-membered rings with 0.8 kcal/mol lower strain energy compared to 14-membered analogues.

Multi-Step Convergent Synthetic Pathways

Convergent synthesis combines multiple methodologies to address the (2.2.2)(1,2,4)cyclophane’s structural complexity. A representative five-step route proceeds as follows:

  • Sonogashira coupling of iodoarenes with TMS-protected alkynes (68% yield)
  • Deprotection with TBAF to terminal alkynes (89%)
  • Suzuki-Miyaura cross-coupling with boronic esters (61%)
  • RCM using Grubbs II catalyst (73%)
  • Final Mannich reaction to install amino side chains (55%)

This approach achieves an overall 16% yield while allowing independent optimization of each ring system. Key to success is implementing orthogonal protecting groups—silyl ethers for alcohols and tert-butoxycarbonyl (Boc) for amines—to prevent interference during successive reactions.

π-π Interaction-Driven Host-Guest Complexation

The π-π interaction-driven host-guest complexation of (2.2.2)(1,2,4)cyclophane represents a fundamental mechanism in supramolecular chemistry. These interactions arise from the proximity of π-electron systems and provide the primary driving force for guest molecule recognition and binding [7].

Association constants for cyclophane host-guest systems demonstrate strong binding affinities. Extended cationic cyclophanes show binding constants ranging from 10³ to 10⁶ reciprocal molar for polycyclic aromatic hydrocarbons, with larger π-electron systems generally exhibiting stronger binding [7]. The binding strength correlates directly with the π-electron count of guest molecules, following linear relationships between logarithmic association constants and π-electron numbers.

Perylene bisimide cyclophanes exhibit exceptional binding capabilities, with association constants reaching 3.9 × 10¹⁰ reciprocal molar for carbohelicene guests in tetrachloromethane [8]. These extraordinarily high binding constants place cyclophane-guest interactions in the nanomolar range, comparable to pharmaceutical drug-receptor binding affinities. The binding strength results from optimal geometric complementarity between host cavity dimensions and guest molecular structures.

Thermodynamic parameters reveal the enthalpic and entropic contributions to π-π driven complexation. Studies indicate that complexation processes are primarily enthalpy-driven, with favorable enthalpy changes of approximately -26.6 kilojoules per mole and Gibbs free energy changes of -30.4 kilojoules per mole [9]. The entropic contributions vary depending on solvent effects and structural reorganization upon binding.

Solvent effects significantly influence π-π interaction strengths. Binding constants increase substantially in less competitive solvents, with tetrachloromethane providing enhanced binding compared to polar solvents like acetonitrile [10] [8]. The hydrophobic effect contributes to binding in aqueous systems, where frustrated water molecules within cyclophane cavities are expelled upon guest encapsulation, providing both enthalpic and entropic driving forces.

Structural selectivity emerges from π-π interaction geometries. Cyclophanes demonstrate preference for planar aromatic guests that achieve optimal π-π stacking arrangements within the host cavity [11]. Non-planar or twisted guests show reduced binding affinities due to suboptimal orbital overlap and geometric mismatch with cavity dimensions.

Guest TypeAssociation Constant (M⁻¹)Binding Enthalpy (kJ/mol)Solvent
Naphthalene3.6 × 10¹-26.6Acetonitrile
Pyrene1.1 × 10³-30.4Acetonitrile
Perylene1.2 × 10³VariableAcetonitrile
Helicene3.9 × 10¹⁰VariableTetrachloromethane

Applications in Molecular Electronics and Sensing

(2.2.2)(1,2,4)Cyclophane and related structures demonstrate significant potential in molecular electronics applications through their unique electronic properties and structural characteristics. These applications leverage the compound's ability to create controlled molecular environments and facilitate electron transport processes.

Molecular wire sensors based on paracyclophane units show promise for metal detection applications. Theoretical studies demonstrate that cyclophane-based molecular sensors can detect zerovalent chromium through conductance changes when incorporated into metal-molecule-metal junctions [13]. The paracyclophane unit serves as the recognition element, with binding events causing ten to twelve-fold increases in conductance due to dramatic changes in molecular orbital energies and structures.

Electronic decoupling represents a crucial application area for cyclophane-based systems. Naphthalenediimide cyclophanes achieve electronic decoupling of organic chromophores from metal substrates by spatially separating π-systems through rigid molecular frameworks [14] [15]. This decoupling enables detection of vibronic excitations in scanning tunneling spectroscopy and provides pathways for implementing molecular functions at metal surfaces.

Single-molecule junction studies reveal mechanical conductance tunability in porphyrin-cyclophane systems. These junctions exhibit conductance variations up to 1.5 orders of magnitude during molecular stretching events, with quantum interference phenomena controlling transport properties [16]. The mechanosensitive response results from changes in π-orbital overlap and molecular orbital rearrangements during mechanical manipulation.

Spin interface construction represents an advanced application of cyclophane systems in molecular spintronics. Cyclophanes with eclipsed pyrene units enable construction of precisely controlled spin interfaces at metal surfaces [17] [18]. On ferromagnetic cobalt surfaces, these systems show distinct electronic decoupling between pyrene groups, with ferrocene pillars exhibiting spin polarization opposite to the surrounding metal while pyrene stacks remain unpolarized.

Through-space electronic coupling phenomena in cyclophane systems enable unique transport properties. Paracyclophane-based junctions demonstrate that π-π interactions can be efficient for electron transport when molecule-electrode interfaces are electronically transparent [19]. The transmission coefficients reach values of 10⁻² for optimally configured junctions, demonstrating practical viability for molecular electronic devices.

Sensing applications utilize cyclophane fluorescence changes for analyte detection. Styrylpyridine-based cyclophanes achieve selective fluorimetric detection of pyrimidine nucleotides in neutral aqueous solutions, with binding constants ranging from 2.3 to 5.0 logarithmic units depending on nucleotide type [20]. These systems exploit differential fluorescence responses, with pyrimidine bases causing fluorescence enhancement while purine bases induce quenching effects.

ApplicationPerformance MetricMeasured ValueReference System
Metal detectionConductance increase10-12 foldParacyclophane-chromium
Electronic decouplingSpatial separationFew angstromsNaphthalenediimide cyclophane
Mechanical tunabilityConductance variation1.5 orders of magnitudePorphyrin-cyclophane
Nucleotide sensingBinding constant10² - 10⁵ M⁻¹Styrylpyridine cyclophane

Organic light-emitting diode applications benefit from cyclophane host-guest chemistry through triplet harvesting mechanisms and controlled exciton dynamics [21]. These systems utilize supramolecular nanoenvironments to stabilize triplet excitons under ambient conditions, enabling efficient upconversion processes and enhanced device performance.

XLogP3

4.7

Exact Mass

234.140850574 g/mol

Monoisotopic Mass

234.140850574 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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